3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromophenyl group at the 3-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the chromone scaffold.
Mechanism of Action
Target of Action
Compounds with similar structures, such as chromenones, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Many chromenone derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Chromenone derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .
Result of Action
Chromenone derivatives have been found to have a variety of effects, including anti-inflammatory, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-2-methylchromone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The chromone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities and properties.
Scientific Research Applications
3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
3-(4-bromophenyl)-7-methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone scaffold, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, methoxy group, and methyl group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-methoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(20-2)9-15(14)21-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXPMQAZOGNNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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